molecular formula C8H8BrN3O B4954037 4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B4954037
M. Wt: 242.07 g/mol
InChI Key: IXQBYLZZGNUOMD-UHFFFAOYSA-N
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Description

4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD73954 or IMPY, and it has a molecular formula of C10H10BrN3O.

Mechanism of Action

The mechanism of action of 4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth of cancer cells and the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, protect neurons from damage, and inhibit the formation of amyloid-beta plaques in the brain. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one in lab experiments is that it has a relatively simple synthesis method, making it easy to produce. Additionally, it has been shown to have a wide range of potential applications in various fields. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are many potential future directions for research on 4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. One direction is to further study its potential use in cancer treatment and neuroprotection. Another direction is to investigate its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research could be done to better understand its mechanism of action and how it could be optimized for different applications.
In conclusion, this compound is a chemical compound that has a wide range of potential scientific research applications. Its simple synthesis method and potential applications in various fields make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and optimize it for different applications.

Synthesis Methods

The synthesis of 4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves the condensation of 4-bromo-2-nitroaniline and 3-acetyl-1,3-dimethyl-2,6-dihydro-2H-imidazo[4,5-c]pyridin-2-one in the presence of a catalyst. The resulting compound is then reduced to obtain the final product.

Scientific Research Applications

4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has a wide range of potential scientific research applications. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.

Properties

IUPAC Name

4-bromo-1,3-dimethylimidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-11-5-3-4-10-7(9)6(5)12(2)8(11)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQBYLZZGNUOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=C2)Br)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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